Biotin-X NTA
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Overview
Description
Biotin-X nitrilotriacetic acid, commonly known as Biotin-X NTA, is a bifunctional reagent widely used in biochemical research. It is primarily utilized for the detection of histidine-tagged proteins immobilized on nitrocellulose membranes. The compound is a derivative of biotin, a vitamin that binds with high affinity to avidin and streptavidin proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-X NTA is synthesized by conjugating biotin with nitrilotriacetic acid. The nitrilotriacetic acid moiety is used to chelate a nickel ion at four of its six coordination sites, leaving the remaining two sites available for binding to a histidine tag . The synthesis involves the following steps:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with nitrilotriacetic acid.
- Purification of the final product to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of biotin.
- Conjugation with nitrilotriacetic acid under controlled conditions.
- Purification using techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Biotin-X NTA primarily undergoes chelation reactions due to the presence of the nitrilotriacetic acid moiety. It can chelate metal ions, particularly nickel ions, which are essential for its function in detecting histidine-tagged proteins .
Common Reagents and Conditions
Nickel ions (Ni²⁺): Chelated by the nitrilotriacetic acid moiety.
Histidine-tagged proteins: Bind to the chelated nickel ions.
Streptavidin or avidin conjugates: Used for detection due to their high affinity for biotin.
Major Products Formed
The major product formed is the this compound-nickel-histidine tag complex, which can be detected using streptavidin or avidin conjugates .
Scientific Research Applications
Biotin-X NTA has a wide range of applications in scientific research:
Chemistry: Used in the detection and purification of histidine-tagged proteins.
Biology: Facilitates the study of protein-protein interactions and protein localization.
Medicine: Employed in diagnostic assays to detect specific proteins.
Industry: Utilized in the production of recombinant proteins and in various biotechnological applications
Mechanism of Action
Biotin-X NTA exerts its effects through the chelation of nickel ions by the nitrilotriacetic acid moiety. The chelated nickel ions then bind to histidine residues on proteins, forming a stable complex. This complex can be detected using streptavidin or avidin conjugates, which bind to the biotin moiety with high affinity .
Comparison with Similar Compounds
Similar Compounds
Biotin-NTA: Similar to Biotin-X NTA but lacks the extended spacer arm.
Biotin-PEG-NTA: Contains a polyethylene glycol spacer, providing greater flexibility and reducing steric hindrance.
Biotin-DADPA: Uses a different chelating moiety, diaminodipropionic acid, for metal ion binding.
Uniqueness
This compound is unique due to its extended spacer arm, which reduces steric hindrance and improves the binding efficiency of the biotin-avidin interaction. This makes it particularly useful for detecting histidine-tagged proteins with high sensitivity .
Properties
Molecular Formula |
C26H40K3N5O9S |
---|---|
Molecular Weight |
716.0 g/mol |
IUPAC Name |
tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate |
InChI |
InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1 |
InChI Key |
MKLSOXPHWHEJPK-RCFQCEFGSA-K |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |
Origin of Product |
United States |
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